3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a naphthyl group, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the naphthyl group and the indole moiety. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Construction of the Indole Moiety: This can be synthesized via Fischer indole synthesis or other suitable methods.
Final Coupling and Hydroxylation: The final steps involve coupling the intermediate products and introducing the hydroxyl group through selective oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce secondary alcohols or amines.
Scientific Research Applications
3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a subject of interest in biological research.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-phenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-benzyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C26H22N2O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C26H22N2O3S/c1-17-24(32-16-27-17)13-14-28-22-12-5-4-11-21(22)26(31,25(28)30)15-23(29)20-10-6-8-18-7-2-3-9-19(18)20/h2-12,16,31H,13-15H2,1H3 |
InChI Key |
HMESDXWSYXBUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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